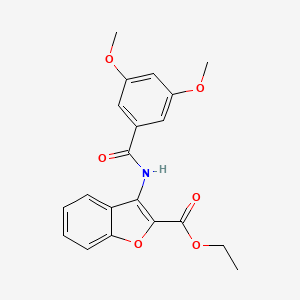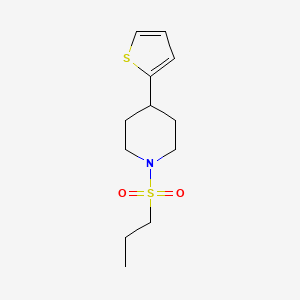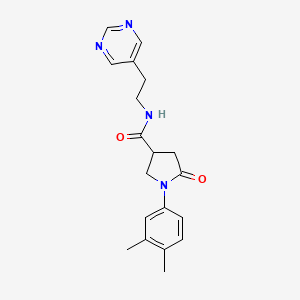![molecular formula C19H16ClN3OS B2480930 (8-amino-3,4-dihydro-2H-1,4-éthanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophényl)méthanone CAS No. 899371-27-8](/img/structure/B2480930.png)
(8-amino-3,4-dihydro-2H-1,4-éthanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C19H16ClN3OS and its molecular weight is 369.87. The purity is usually 95%.
BenchChem offers high-quality (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rôle dans la synthèse des dérivés d'indole
Le composé est utilisé dans la synthèse de dérivés d'indole, qui sont des systèmes hétérocycliques importants dans les produits naturels et les médicaments . Les dérivés d'indole jouent un rôle crucial en biologie cellulaire et ont attiré une attention croissante pour le traitement des cellules cancéreuses, des microbes et de divers troubles dans le corps humain .
Applications antivirales
Des composés contenant des amines hétéroaryles à cinq chaînons, comme celui-ci, ont montré une activité antivirale relativement plus élevée contre le virus de la maladie de Newcastle . Ceci suggère un potentiel de modification supplémentaire de ces amines vers des thérapeutiques antivirales .
Évaluation anti-proliférative
Une étude a révélé que le composé provoquait une perte du potentiel de la membrane mitochondriale de manière dépendante de la concentration . Cela s'accompagnait de l'activation des caspases-9 et -3, qui clivent la PARP-1, et de la caspase-8, qui est impliquée dans la voie apoptotique extrinsèque . Cela suggère des applications potentielles dans le traitement du cancer.
Activités antifongiques
Certains dérivés du composé ont présenté des activités antifongiques substantielles et à large spectre . Cela suggère des applications potentielles dans le traitement des infections fongiques.
Potentiel biologique des dérivés d'indole
Les dérivés d'indole, qui peuvent être synthétisés en utilisant le composé, possèdent diverses activités biologiques, notamment des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques et anticholinestérasiques . Cette large gamme d'activités suggère un potentiel pour le développement de nouvelles possibilités thérapeutiques.
Rôle dans le développement de médicaments
Le noyau d'indole du composé se retrouve dans de nombreuses molécules médicamenteuses synthétiques importantes, offrant une idée précieuse pour le traitement et la liaison avec une forte affinité à plusieurs récepteurs . Cela en fait un composé hétérocyclique important doté d'activités biologiques à large spectre, suggérant un potentiel dans le développement de divers échafaudages d'indole pour le criblage de différentes activités pharmacologiques .
Propriétés
IUPAC Name |
(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraen-6-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-12-3-1-11(2-4-12)17(24)18-15(21)13-9-14-16(22-19(13)25-18)10-5-7-23(14)8-6-10/h1-4,9-10H,5-8,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLBIGNPDNNGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)C5=CC=C(C=C5)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2480851.png)

![1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2480855.png)

![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)
![methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B2480862.png)


![3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2480865.png)



